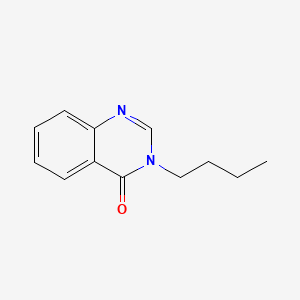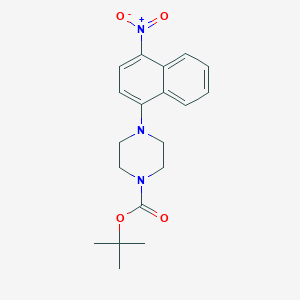
Tert-butyl 4-(4-nitronaphthalen-1-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(4-nitronaphthalen-1-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C19H23N3O4 and a molecular weight of 357.4 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl ester and a nitronaphthalene moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of tert-butyl 4-(4-nitronaphthalen-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-nitronaphthalene . The reaction conditions often include the use of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Tert-butyl 4-(4-nitronaphthalen-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(4-nitronaphthalen-1-yl)piperazine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(4-nitronaphthalen-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitronaphthalene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar amino acids . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Tert-butyl 4-(4-nitronaphthalen-1-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a bromophenyl group instead of a nitronaphthalene moiety, leading to different reactivity and biological activity.
Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound features a piperidinylmethyl group, which affects its chemical properties and applications.
The unique combination of the nitronaphthalene moiety and the piperazine ring in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H23N3O4 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-nitronaphthalen-1-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H23N3O4/c1-19(2,3)26-18(23)21-12-10-20(11-13-21)16-8-9-17(22(24)25)15-7-5-4-6-14(15)16/h4-9H,10-13H2,1-3H3 |
Clave InChI |
MMHQIUIOGGQVHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


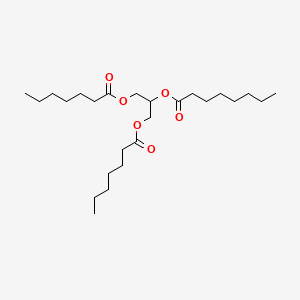
![Tert-butyl 4-[4-(hydroxymethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13853170.png)
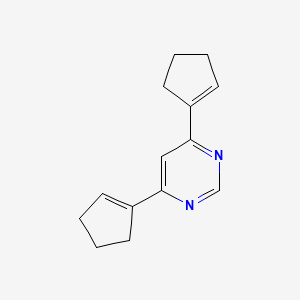
![(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13853199.png)
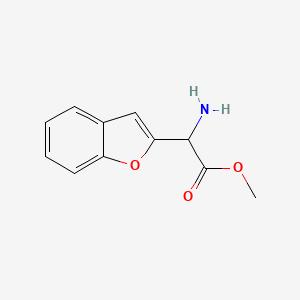
![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
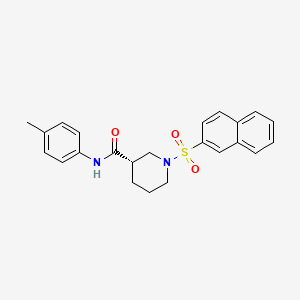
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
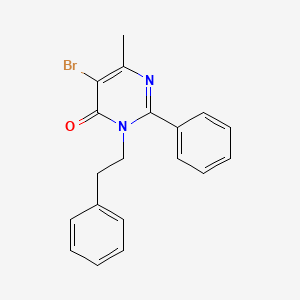
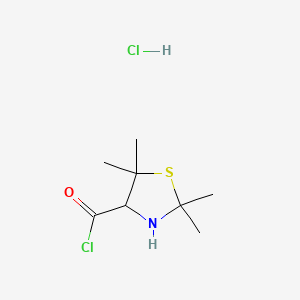
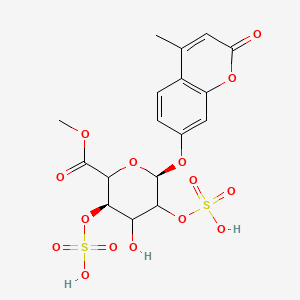
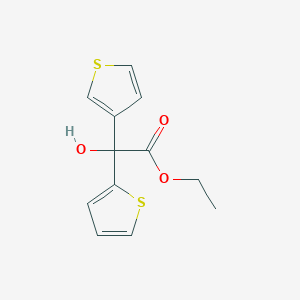
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)
